

## Application Notes: Measuring the Effect of ODM-204 on Testosterone Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B3419984 | Get Quote |

#### Introduction

**ODM-204** is an investigational, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, functioning as both a potent inhibitor of the androgen receptor (AR) and an inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] The inhibition of CYP17A1 is the primary mechanism by which **ODM-204** reduces the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), thereby suppressing the hormonal fuel for prostate cancer growth.[2][3] These application notes provide detailed protocols for researchers to measure and quantify the effect of **ODM-204** on testosterone levels in both preclinical and clinical settings.

Mechanism of Action: Inhibition of Androgen Synthesis

The synthesis of all steroid hormones begins with cholesterol. The enzyme CYP11A1 converts cholesterol to pregnenolone, a key precursor.[4] In the androgen biosynthesis pathway, CYP17A1 performs two essential functions: it converts pregnenolone and progesterone into their 17α-hydroxy derivatives and then subsequently cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione.[3] These products are then converted into testosterone. By inhibiting CYP17A1, **ODM-204** blocks the production of these essential androgen precursors, leading to a significant reduction in systemic testosterone levels.[1][2]





Click to download full resolution via product page

Caption: Androgen biosynthesis pathway and the inhibitory action of **ODM-204** on CYP17A1.



### **Data Presentation**

The efficacy of **ODM-204** in inhibiting testosterone production has been quantified in various studies. The tables below summarize key findings.

Table 1: In Vitro Potency of ODM-204

| Target         | IC50  | Binding Affinity (Ki) | Reference |
|----------------|-------|-----------------------|-----------|
| CYP17A1 Enzyme | 22 nM | N/A                   | [5][6]    |

| Androgen Receptor (AR) | 80 nM | 47 nM |[5][6] |

Table 2: Summary of Preclinical In Vivo Studies on Testosterone Suppression

| Animal Model                                         | Dosing                            | Key Findings                                                                    | Reference |
|------------------------------------------------------|-----------------------------------|---------------------------------------------------------------------------------|-----------|
| Sexually Mature<br>Male Cynomolgus<br>Monkeys        | Single oral dose<br>(10-30 mg/kg) | Marked, dose-<br>dependent<br>suppression of<br>serum testosterone<br>and DHEA. | [2][7]    |
| Human Chorionic<br>Gonadotropin-Treated<br>Male Rats | N/A                               | Inhibition of adrenal and testicular steroid production.                        | [2]       |

| Male Rats with LHRH Agonist (Leuprolide Acetate) | N/A | Potentiated the suppression of circulating testosterone levels. |[2][6] |

Table 3: Summary of Clinical Phase I Data on Testosterone Suppression (DUALIDES Trial)



| ODM-204 Dose<br>(Twice Daily) | Observation                     | Key Findings                                                                                | Reference |
|-------------------------------|---------------------------------|---------------------------------------------------------------------------------------------|-----------|
| 50, 100, 200, 300,<br>500 mg  | Serum<br>Testosterone<br>Levels | Decreases of >50% from baseline were observed in all dose groups after 8 days of treatment. | [8]       |
| 50, 100, 200, 300, 500<br>mg  | Dose Dependency                 | The reduction in testosterone was not dose-dependent.                                       | [8]       |

| 50, 100, 200, 300, 500 mg | Duration of Effect | After day 8, testosterone levels began to return towards baseline in most patients. |[8] |

# Experimental Protocols Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ODM-204** against the CYP17A1 enzyme. This assay is crucial for quantifying the direct inhibitory potency of the compound.

#### Materials:

- Human testicular microsomes or Human Adrenal Cortex Cell Line (e.g., NCI-H295R).[6][7]
- Radiolabeled substrate: [3H]-Progesterone or [3H]-Pregnenolone.
- ODM-204 stock solution (in DMSO).
- NADPH regenerating system.
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
- Quenching solution (e.g., acetonitrile).
- Scintillation fluid and counter, or LC-MS/MS system for non-radioactive assays.



#### Methodology:

- Preparation: Prepare serial dilutions of ODM-204 in the reaction buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).</li>
- Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, human testicular microsomes (containing CYP17A1), and the desired concentration of ODM-204. Preincubate for 5 minutes at 37°C.
- Initiation: Start the enzymatic reaction by adding the radiolabeled substrate and the NADPH regenerating system.
- Incubation: Incubate the mixture for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking. The time should be within the linear range of product formation.
- Termination: Stop the reaction by adding a quenching solution.
- Analysis:
  - Extract the steroid products using an appropriate organic solvent (e.g., ethyl acetate).
  - Separate the substrate from the product (e.g., 17α-hydroxyprogesterone) using Thin Layer
     Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - Quantify the amount of radiolabeled product formed using a scintillation counter.
- Calculation: Plot the percentage of inhibition against the logarithm of ODM-204 concentration. Determine the IC50 value using non-linear regression analysis.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro CYP17A1 inhibition assay.

## Protocol 2: In Vivo Assessment in Animal Models (Rodent or Non-Human Primate)

Objective: To measure the effect of orally administered **ODM-204** on circulating testosterone levels in preclinical animal models.

#### Models:

- Rodent: Male Sprague-Dawley rats. To mimic the clinical setting of CRPC, rats can be coadministered with an LHRH agonist (e.g., leuprolide acetate) to suppress testicular
  testosterone production, thus isolating the effect of ODM-204 on adrenal androgen
  synthesis.[2]
- Non-Human Primate (NHP): Sexually mature male cynomolgus monkeys, which provide a model with higher translational relevance to human steroidogenesis.[2][7]

#### Methodology:

- Acclimatization: Acclimate animals to the housing conditions for at least one week before the study begins.
- Dosing:
  - Administer ODM-204 via oral gavage. Doses can be based on previous studies (e.g., 10-30 mg/kg for monkeys).[2]
  - Include a vehicle control group (e.g., 0.5% carboxymethylcellulose).
- Blood Sampling:
  - Collect a pre-dose blood sample (t=0) from all animals.
  - Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24 hours).
     Samples are typically collected from the tail vein (rats) or femoral vein (monkeys) into



serum separator tubes.

- · Sample Processing:
  - Allow blood to clot at room temperature.
  - Centrifuge at 2000 x g for 15 minutes to separate the serum.
  - Store serum samples at -80°C until analysis.
- Testosterone Quantification:
  - Measure serum testosterone concentrations using a validated method, such as:
    - ELISA (Enzyme-Linked Immunosorbent Assay): A common, high-throughput method.
    - LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold standard for steroid hormone quantification due to its high specificity and sensitivity.
- Data Analysis:
  - Calculate the mean serum testosterone concentration at each time point for each group.
  - Compare the testosterone levels in the ODM-204 treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
  - Plot the testosterone concentration over time to visualize the pharmacodynamic effect.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo animal studies.



# Protocol 3: Clinical Trial Testosterone Monitoring (Phase I Example)

Objective: To evaluate the pharmacodynamic effect of **ODM-204** on serum testosterone levels in patients with metastatic castration-resistant prostate cancer (mCRPC).

Study Design (based on DUALIDES trial NCT02344017):[8][9][10]

- Type: Open-label, non-randomized, dose-escalation study.
- Population: Patients with progressive mCRPC.
- Intervention: Sequential cohorts receiving increasing doses of ODM-204 (e.g., 50, 100, 200, 300, 500 mg) twice daily.[9]
- Concomitant Medication: Prednisone is co-administered to manage potential adrenal insufficiency resulting from CYP17A1 inhibition.[8]

#### Methodology:

- Patient Screening and Enrollment: Enroll eligible patients based on inclusion/exclusion criteria (e.g., confirmed mCRPC, prior treatments).
- Baseline Assessment: Before the first dose, collect a baseline blood sample to measure serum testosterone, prostate-specific antigen (PSA), and other relevant biomarkers.
- Treatment and Monitoring:
  - Administer the assigned dose of ODM-204 orally twice daily.
  - Collect blood samples for testosterone and PSA analysis at specified time points throughout the treatment cycles. A typical schedule might include:
    - Day 1 (Pre-dose)
    - Day 8
    - Week 4 (Cycle 2, Day 1)



- Week 8 (Cycle 3, Day 1)
- Week 12 and every 4 weeks thereafter.[8][9]
- Sample Handling and Analysis:
  - Process blood samples to obtain serum following standard clinical procedures.
  - Analyze serum testosterone levels using a validated clinical assay, preferably LC-MS/MS, at a central laboratory to ensure consistency.
- Data Evaluation:
  - Calculate the percentage change in testosterone from baseline for each patient at each time point.
  - Summarize the data for each dose cohort (e.g., median change, range).
  - Evaluate the relationship between ODM-204 dose, plasma concentration, and the magnitude of testosterone suppression.





Click to download full resolution via product page

Caption: Workflow for clinical trial testosterone monitoring.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. researchgate.net [researchgate.net]







- 2. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pcf.org [pcf.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. science.rsu.lv [science.rsu.lv]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes: Measuring the Effect of ODM-204 on Testosterone Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419984#how-to-measure-odm-204-s-effect-on-testosterone-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com